1-Amino-2-methylnaphthalene Hydrochloride
Overview
Description
1-Amino-2-methylnaphthalene Hydrochloride, also known as AMN, is a chemical compound used in a variety of laboratory experiments, most notably in the field of scientific research. It is a white, crystalline solid that is insoluble in water. AMN is a versatile compound with a wide range of applications in both biochemical and physiological research. In
Scientific Research Applications
Synthesis and Structural Studies :
- [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] (1), involving 1-amino-2-methylnaphthalene hydrochloride, was synthesized to study its crystal structures and optical properties. This work demonstrates the effects of solvent polarity and crystallization speed on polymorphism in organic-inorganic hybrids (Hao, Ruhlmann, Zhu, Li, & Wei, 2007).
Sensor and Recognition Applications :
- A chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was designed for colorimetric sensing of Cu2+ in aqueous solutions, demonstrating a sequential recognition method for metal ions (Jo, Park, Na, Choi, You, & Kim, 2014).
Toxicological Studies :
- Inhalation toxicity of 1-methylnaphthalene, a related compound, was investigated in rats, revealing its effects on the upper respiratory system and suggesting a no-observed-adverse-effect level of 4 ppm (Kim, Lee, Seo, Kim, Kim, & Lim, 2019).
- The mutagenic properties of N-hydroxy-aminonaphthalenes were studied, showing that N-hydroxy-1-aminonaphthalene was a potent carcinogen, emphasizing the role of N-hydroxylation in carcinogenicity (Belman, Troll, Teebor, & Mukai, 1968).
Environmental and Industrial Applications :
- Research on the pyrolysis mechanisms of 1-Methylnaphthalene in a batch reactor contributes to understanding its thermal decomposition, relevant in industrial processes (Leininger, Lorant, Minot, & Behar, 2006).
- The sorption coefficients of 1-methylnaphthalene on aquifer materials were determined, providing insights into environmental remediation and pollution control (Macintyre & Stauffer, 1988).
Safety and Hazards
Properties
IUPAC Name |
2-methylnaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKGVSIRFSIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639976 | |
Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111180-78-0 | |
Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-amino-2-methylnaphthalene hydrochloride in the synthesis of the naphthylimido-substituted hexamolybdate compound?
A1: this compound serves as the source of the naphthylimido ligand in the synthesis. The reaction with [(n-C4H9)4N]4[α-Mo8O26] in the presence of 1,3-dicyclohexylcarbodiimide leads to the substitution of an oxygen atom in the hexamolybdate framework with the naphthylimido group []. This modification significantly influences the compound's crystal structure and optical properties.
Q2: How does the use of this compound contribute to the study of polymorphism in organic-inorganic hybrid materials?
A2: The research demonstrates that by using this compound in the synthesis, three distinct solvent-free crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] can be isolated by varying the solvent polarity and crystallization speed []. This highlights the influence of organic components, like the incorporated naphthylimido group, on the packing and supramolecular assembly of the hybrid material, offering insights into the factors controlling polymorphism in this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.